molecular formula C23H24N2O4S B3989966 N-(4-methoxybenzyl)-1-(naphthalen-2-ylsulfonyl)prolinamide

N-(4-methoxybenzyl)-1-(naphthalen-2-ylsulfonyl)prolinamide

Cat. No.: B3989966
M. Wt: 424.5 g/mol
InChI Key: HVMSXOJOMKUJTG-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-(naphthalen-2-ylsulfonyl)prolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a prolinamide core, substituted with a 4-methoxybenzyl group and a naphthalen-2-ylsulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-(naphthalen-2-ylsulfonyl)prolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Prolinamide Core: The initial step involves the preparation of the prolinamide core through the reaction of proline with suitable amine derivatives.

    Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the prolinamide core.

    Attachment of the Naphthalen-2-ylsulfonyl Group: The final step involves the sulfonylation of the compound using naphthalen-2-ylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-(naphthalen-2-ylsulfonyl)prolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or naphthyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-(4-methoxybenzyl)-1-(naphthalen-2-ylsulfonyl)prolinamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-1-(naphthalen-2-ylsulfonyl)prolinamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-1-(naphthalen-2-ylsulfonyl)glycinamide
  • N-(4-methoxybenzyl)-1-(naphthalen-2-ylsulfonyl)alaninamide

Uniqueness

N-(4-methoxybenzyl)-1-(naphthalen-2-ylsulfonyl)prolinamide stands out due to its prolinamide core, which imparts unique stereochemical properties and reactivity compared to similar compounds

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, and uniqueness in comparison to similar compounds. Further research and exploration of this compound may uncover additional valuable properties and uses.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-29-20-11-8-17(9-12-20)16-24-23(26)22-7-4-14-25(22)30(27,28)21-13-10-18-5-2-3-6-19(18)15-21/h2-3,5-6,8-13,15,22H,4,7,14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMSXOJOMKUJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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